1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate
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Overview
Description
1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate is an organic compound with the molecular formula C16H21NO4.
Preparation Methods
The synthesis of 1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 2,3-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Diethyl 2-{[(2,3-dimethylphenyl)amino]methylidene}propanedioate can be compared with similar compounds such as:
1,3-Diethyl 2-{[(2,4-dimethylphenyl)amino]methylidene}propanedioate: Similar in structure but with different positional isomers, leading to variations in chemical and biological properties.
1,3-Diethyl 2-{[(3,5-dimethylphenyl)amino]methylidene}propanedioate: Another isomer with distinct reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
IUPAC Name |
diethyl 2-[(2,3-dimethylanilino)methylidene]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-9-7-8-11(3)12(14)4/h7-10,17H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMSZOUPFOAKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1C)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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